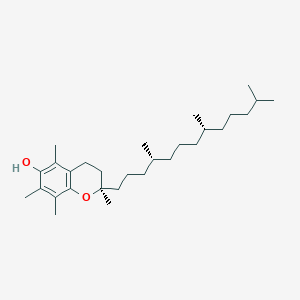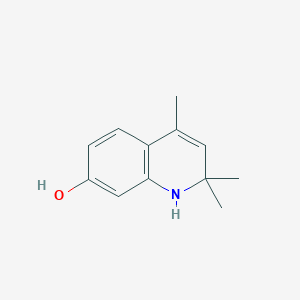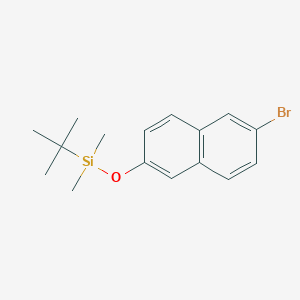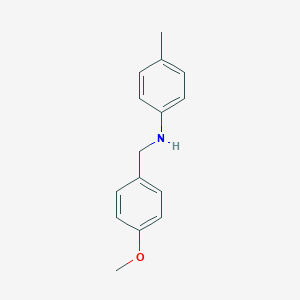
2-Furanacetaldehyde
説明
2-Furanacetaldehyde, also known as furfuraldehyde, is a naturally occurring compound. It has a molecular formula of C6H6O2 and a molecular weight of 110.11 .
Molecular Structure Analysis
The molecular structure of 2-Furanacetaldehyde is represented by the formula C6H6O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Enantioselective Synthesis in Organic Chemistry
2-Furanacetaldehyde plays a role in enantioselective organocatalysis, specifically in the Mukaiyama-Michael reaction. This process is pivotal for the synthesis of gamma-butenolide structures, which are vital chiral synthons found in natural products. The reaction uses iminium catalysis for the enantioselective addition of 2-silyloxy furans to unsaturated aldehydes, accommodating a diverse range of aldehyde substrates (Brown, Goodwin, & MacMillan, 2003).
Development of Heterocycles
2-Furanacetaldehyde contributes to the development of heterocycles in pharmaceutical, agrochemical, and materials research. It's involved in Co(III)-catalyzed syntheses of indazoles and furans, demonstrating a new approach to assemble these structures efficiently from simple inputs (Hummel & Ellman, 2014).
Biomass-Derived Chemical Synthesis
Furan-2-carbaldehydes, including 2-furanacetaldehyde, serve as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones. This process is significant for its environmental friendliness and for not requiring the protection of various functional groups during synthesis (Yu et al., 2018).
Synthesis of Substituted Furans
2-Furanacetaldehyde is instrumental in the one-pot preparation of substituted furans. This preparation is crucial for accessing a variety of 2-substituted and 2,3-disubstituted furans, which have applications in various organic syntheses (Teng, Wada, Okamoto, & Sato, 2001).
Food Chemistry
In food chemistry, 2-furanacetaldehyde is part of Maillard-type reactions, especially in the formation of furan and methylfuran in food systems. Understanding these reactions is key to comprehending flavor formation and potential health risks associated with these compounds (Limacher, Kerler, Davidek, Schmalzried, & Blank, 2008).
Biocatalysis
2-Furanacetaldehyde is relevant in biocatalysis, particularly in the production of 2,5-furandicarboxylic acid (FDCA). FDCA is a sustainable alternative to petroleum-derived terephthalic acid for bio-based polymers. The biocatalytic methods offer advantages like high selectivity and lower environmental impact (Yuan, Liu, Du, Liu, Wang, & Liu, 2019).
Catalytic Combustion and Emission Studies
In combustion science, studies involving 2-furanacetaldehyde focus on the emissions from the combustion of furanic compounds, assessing their toxic emissions and environmental impact (Wang, Wei, Cheng, Xu, Daniel, & Shuai, 2016).
特性
IUPAC Name |
2-(furan-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKQTTQZURKWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449473 | |
| Record name | 2-Furanacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanacetaldehyde | |
CAS RN |
15022-16-9 | |
| Record name | 2-Furanacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15022-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions identifying cis- and trans-7-hydroxy-3,7-dimethyl-3,6-oxyoctanal, also known as cis- and trans-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanacetaldehyde. Can you elaborate on the significance of identifying these 2-furanacetaldehyde derivatives in Cymbopogon leaf oils?
A1: Identifying these specific 2-furanacetaldehyde derivatives in Cymbopogon flexuosus and Cymbopogon tortilis leaf oils contributes to our understanding of their chemical composition. This information is valuable for several reasons:
Q2: The study utilized 13C Nuclear Magnetic Resonance (NMR) to identify the 2-furanacetaldehyde derivatives. What information does this technique provide about these compounds?
A2: 13C NMR is a powerful analytical tool that provides a "fingerprint" of the carbon skeleton in organic molecules. By comparing the obtained 13C NMR spectra of the Cymbopogon oil components with literature data, researchers could confidently identify the presence of the cis- and trans-tetrahydro-5-(1-hydroxy-1-methylethyl)-2-methyl-2-furanacetaldehyde isomers []. This technique helps determine:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



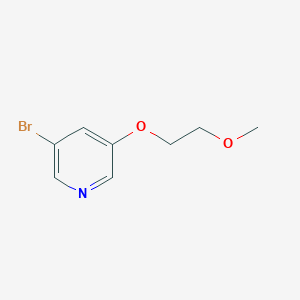

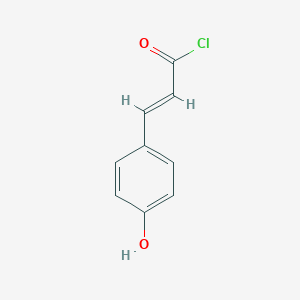
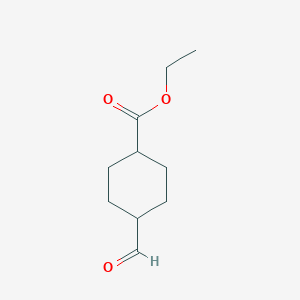
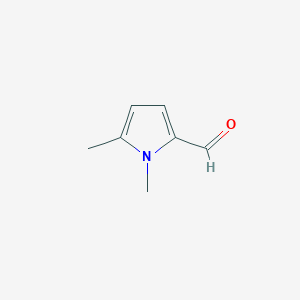
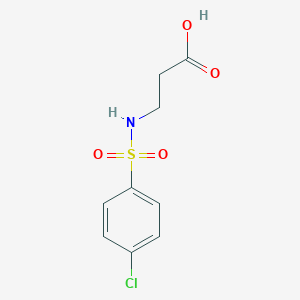
![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)
